2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and a phenylprop-2-enylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione typically involves multiple stepsThe phenylprop-2-enylidene group is then added through a series of reactions involving aldehydes and ketones under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the application and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: Known for its use as a fuel additive and solvent.
tert-Butyl bromide: Used in organic synthesis for introducing the tert-butyl group
Properties
IUPAC Name |
2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-17(2,3)18(4)21-15(19)14(16(20)22-18)12-8-11-13-9-6-5-7-10-13/h5-12H,1-4H3/b11-8+,14-12? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABDLIBXIGKHBE-HBWDKNAJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC=CC2=CC=CC=C2)C(=O)O1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)O1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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